molecular formula C10H8BrN3O2 B1435982 methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2097988-71-9

methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1435982
CAS No.: 2097988-71-9
M. Wt: 282.09 g/mol
InChI Key: SBSXSXBWMPXKTB-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a high-value chemical building block for research and development, particularly in medicinal chemistry and materials science. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its metabolic stability and ability to engage in hydrogen bonding . This specific derivative is of significant interest in the search for new antifungal agents. Research indicates that structurally similar 1,2,3-triazole compounds exhibit potent activity against dermatophytes like Trichophyton rubrum by inhibiting the enzyme lanosterol 14α-demethylase, a key target in ergosterol biosynthesis . The bromophenyl substituent enhances the compound's utility as a versatile synthetic intermediate, enabling further functionalization via cross-coupling reactions to create a diverse library of analogs for structure-activity relationship (SAR) studies . The molecular structure features a planar triazole ring, which can contribute to crystal structure stabilization through intermolecular interactions and π-π stacking . This product is intended for laboratory research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 1-(2-bromophenyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXSXBWMPXKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Azide and Alkyne Precursors

  • The key intermediate, this compound, can be synthesized by reacting 2-bromophenyl azide with methyl propiolate or related alkynes under copper catalysis.
  • The reaction occurs in solvents like methanol or acetonitrile, often with copper(I) catalysts such as Cu(OTf)2 or CuSO4/sodium ascorbate systems.
  • After completion, the product is purified by flash chromatography or crystallization to afford the methyl ester of the triazole carboxylate.

Functional Group Transformations and Esterification

  • If starting from the carboxylic acid derivative of the triazole, methylation is achieved by reacting the acid with methanol in the presence of thionyl chloride or other esterification agents to yield the methyl ester.
  • This method ensures high purity and yield of the methyl ester functional group on the triazole ring.

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, related compounds and methods provide insight:

  • The synthesis of methyl 1-benzyl-5-(phenylamino)methyl-1H-1,2,3-triazole-4-carboxylate derivatives involves condensation of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with substituted anilines followed by reduction with sodium borohydride in methanol at low temperature. This demonstrates the feasibility of functionalizing the triazole ring at the 5-position while maintaining the methyl ester at the 4-position.
  • The use of azide-alkyne cycloaddition to form 1,2,3-triazoles substituted with heteroaryl or aryl groups is well-established, indicating that the 2-bromophenyl substituent can be incorporated via appropriately substituted azides or alkynes.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Product Yield (%) Notes
1 Azide synthesis 2-Bromophenyl amine → diazotization → azide 2-Bromophenyl azide High Precursor for cycloaddition
2 CuAAC cycloaddition 2-Bromophenyl azide + methyl propiolate, Cu catalyst, MeOH/MeCN, 50 °C Methyl 1-(2-bromophenyl)-1,2,3-triazole-4-carboxylate 50-80 Regioselective triazole formation
3 Esterification (if starting from acid) Triazole carboxylic acid + MeOH + thionyl chloride Methyl ester of triazole carboxylate >70 Ensures methyl ester formation
4 Purification Flash chromatography or crystallization Pure methyl 1-(2-bromophenyl)-1,2,3-triazole-4-carboxylate - Characterization by NMR, IR, MS

Research Findings and Analytical Characterization

  • The synthesized this compound is characterized by spectroscopic methods including ^1H NMR, ^13C NMR, IR, and mass spectrometry.
  • Typical ^1H NMR signals include aromatic protons from the 2-bromophenyl group and a singlet for the methyl ester group around δ 3.7–3.9 ppm.
  • ^13C NMR confirms the presence of the triazole carbons, aromatic carbons, and the ester carbonyl carbon near δ 160–165 ppm.
  • IR spectra show characteristic ester carbonyl stretching near 1710–1740 cm⁻¹ and triazole ring vibrations.
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the brominated triazole ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, are commonly used in the presence of a base like potassium phosphate.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl triazoles.

    Coupling Reactions: Biaryl triazole derivatives are formed.

Scientific Research Applications

Biological Activities

Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antimicrobial properties. The presence of the bromophenyl group enhances the compound's interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi .
  • Anticancer Potential : The compound has demonstrated promising anticancer activity in vitro. Molecular docking studies indicate that it may interact with specific targets involved in cancer cell proliferation and survival pathways . This interaction could inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This compound could potentially exhibit similar effects, making it a candidate for developing anti-inflammatory drugs .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and function .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound inhibited cell proliferation effectively at micromolar concentrations. Molecular docking simulations suggested strong binding affinity to key proteins involved in cancer metabolism .

Mechanism of Action

The mechanism of action of methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Compound Name Substituent Melting Point (°C) Yield (%) Synthesis Method Key Properties/Applications References
This compound 2-Bromophenyl Not reported Not reported Presumed CuAAC Potential precursor for hydrolysis or cross-coupling -
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate 2-Ethoxycarbonylmethyl 105.2–105.7 55.9 CuAAC High regioselectivity; characterized by NMR/IR
Methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate Phenyl, tert-butoxycarbonylamino 123–126 Not specified Ruthenium-catalyzed Solid-phase peptide synthesis
Methyl 1-(3,5-di-tert-butylphenyl)-1H-1,2,3-triazole-4-carboxylate 3,5-Di-tert-butylphenyl Not reported 85 Click chemistry High yield; bulky substituents enhance lipophilicity
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl Not specified Not specified CuAAC Crystal structure resolved (dihedral angle: 77.3°)

Key Observations :

  • Electronic Effects: Bromine (electron-withdrawing) in the target compound contrasts with electron-donating groups like amino (in 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid ) or alkyl chains.
  • Steric Effects : Bulky substituents (e.g., 3,5-di-tert-butylphenyl ) reduce solubility but may enhance binding in hydrophobic environments.
  • Crystallography : The 2,6-difluorobenzyl analog exhibits a dihedral angle of 77.3° between the triazole and aromatic ring, influencing molecular packing via C–H⋯O/N interactions .

Biological Activity

Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2097988-71-9) is a heterocyclic compound that belongs to the triazole class, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

Overview of Triazole Compounds

Triazoles are a significant class of compounds in medicinal chemistry due to their ability to interact with various biological targets. The triazole ring structure allows for the formation of strong hydrogen bonds and coordination with metal ions, enhancing their biological efficacy. This compound is synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, which is a hallmark of "click chemistry" .

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors. The bromine atom on the phenyl ring may facilitate specific interactions that enhance its bioactivity compared to other halogenated analogs.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds containing the triazole moiety have shown promising results against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression .

Table 1: Summary of Anticancer Activity in Related Triazole Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Methyl 1-(2-bromophenyl)-triazoleMDA-MB-231 (Breast)7.2>10
Methyl 1-(2-chlorophenyl)-triazoleHepG2 (Liver)5.0>20
Methyl 1-(4-fluorophenyl)-triazoleA549 (Lung)9.8>15

These findings indicate that this compound may serve as a lead compound for further development in anticancer therapies.

Antimicrobial Activity

In addition to anticancer properties, triazoles are widely studied for their antimicrobial effects. The incorporation of the bromine atom enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated various triazole derivatives for their antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Safety and Toxicity Profile

The safety profile of this compound was assessed through cytotoxicity tests on mammalian cell lines. Results indicated low cytotoxicity with CC50 values greater than 100 µM, suggesting a favorable safety margin for potential therapeutic applications .

Table 2: Cytotoxicity Results

Cell Line TestedCC50 (µM)
HepG2>100
Vero>100

Q & A

Basic: What are the established synthetic routes for methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate?

Methodological Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." For example, bromophenyl-substituted triazoles can be prepared by reacting 2-bromophenyl azides with methyl propiolate under Cu(I) catalysis. Post-synthesis, bromination or esterification steps may refine substituents . Purification often involves column chromatography, followed by crystallization in solvents like ethanol or acetonitrile. X-ray crystallography is critical for confirming regioselectivity (1,4-disubstituted triazole formation) and structural integrity .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For instance, the triazole proton resonates at δ 8.1–8.3 ppm, while the methyl ester group appears as a singlet near δ 3.9 ppm .
  • IR Spectroscopy: Stretching vibrations for the ester carbonyl (C=O) are observed at ~1700 cm1^{-1}, and triazole C-N bonds at ~1450 cm1^{-1} .
  • X-ray Diffraction: Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the bromophenyl and triazole planes (~52°), confirming non-planar packing influenced by C–H⋯O/N hydrogen bonds .

Advanced: How do structural modifications at the triazole ring influence biological activity?

Methodological Answer:
Substituent effects are studied via structure-activity relationship (SAR) models:

  • Electron-Withdrawing Groups (e.g., Br): Enhance stability and π-stacking in enzyme binding pockets. For example, bromine at the 2-position increases steric bulk, potentially improving inhibition of carbonic anhydrase or HDACs .
  • Methyl Ester vs. Carboxamide: Ester groups improve membrane permeability, while carboxamides enhance hydrogen bonding with target proteins. Comparative IC50_{50} assays and molecular docking (e.g., AutoDock Vina) quantify these effects .

Advanced: How can researchers resolve contradictions in reported crystallographic data for bromophenyl-triazole derivatives?

Methodological Answer:
Discrepancies in space groups (e.g., monoclinic vs. orthorhombic) or hydrogen-bonding patterns may arise from:

  • Solvent of Crystallization: Polar solvents (e.g., DMSO) can induce polymorphic variations. Re-crystallization in controlled conditions and Hirshfeld surface analysis clarify packing motifs .
  • Thermal Parameters: High displacement parameters (Ueq_{eq}) in X-ray data may indicate disorder; refining models with twin-law corrections or using synchrotron radiation improves accuracy .

Advanced: What role does this compound play in metal-organic framework (MOF) design?

Methodological Answer:
The bromine atom and triazole nitrogen serve as synthons for coordinating metals (e.g., Cu, Ag):

  • Coordination Polymers: Triazole N3 binds to metal centers, forming 1D chains or 2D layers. Powder XRD and TGA confirm framework stability .
  • Luminescence Studies: Ag(I) complexes with bromophenyl-triazole ligands exhibit tunable emission, analyzed via fluorescence spectroscopy and DFT calculations .

Basic: How do researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility Profiling: Test in DMSO, ethanol, and aqueous buffers (pH 1–12) via UV-Vis spectroscopy (λ = 260–300 nm). Low solubility (<1 mg/mL) necessitates prodrug strategies .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC. Ester hydrolysis to carboxylic acid is a common degradation pathway .

Advanced: What strategies mitigate synthetic challenges in scaling up triazole derivatives?

Methodological Answer:

  • Flow Chemistry: Continuous-flow reactors enhance reaction control for exothermic azide-alkyne cycloadditions, reducing byproducts .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability. Life-cycle assessment (LCA) metrics quantify environmental impact .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.